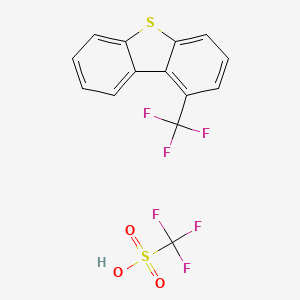
Trifluoromethanesulfonic acid;1-(trifluoromethyl)dibenzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate: is an organic compound with the empirical formula C14H8F6O3S2 and a molecular weight of 402.33 g/mol . It is commonly used as a reagent in organic synthesis, particularly in trifluoromethylation reactions . The compound is known for its white to tan crystalline powder appearance and is slightly soluble in DMSO and water when heated .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate typically involves the reaction of dibenzothiophene with trifluoromethylating agents under specific conditions . One common method includes the use of Umemoto’s reagent and a copper catalyst to achieve stereoselective trifluoromethylation of terminal alkynes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk and supplied to various industries for use in organic synthesis .
Chemical Reactions Analysis
Types of Reactions: S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate primarily undergoes electrophilic trifluoromethylation reactions . It can also participate in Pd(II)-catalyzed trifluoromethylation and copper-catalyzed allylic C-H activation/functionalization .
Common Reagents and Conditions:
Electrophilic Trifluoromethylation: Utilizes ionic liquids as the reaction medium.
Pd(II)-Catalyzed Trifluoromethylation: Requires palladium catalysts and specific ligands.
Copper-Catalyzed Reactions: Involves copper catalysts and Umemoto’s reagent.
Major Products: The major products formed from these reactions are trifluoromethylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: This modification enhances the chemical and thermal stability of the resulting compounds .
Biology and Medicine: In biological research, the compound is used to synthesize trifluoromethylated analogs of biologically active molecules, which can exhibit improved pharmacokinetic properties . These analogs are often studied for their potential therapeutic applications .
Industry: Industrially, the compound is employed in the production of agrochemicals and specialty chemicals. Its ability to introduce trifluoromethyl groups makes it valuable in the development of new materials with unique properties .
Mechanism of Action
The mechanism by which S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate exerts its effects involves electrophilic trifluoromethylation . The compound acts as an electrophilic trifluoromethylating agent, transferring the trifluoromethyl group to nucleophilic substrates . This process often involves the activation of C-H bonds and the formation of C-C or C-N bonds .
Comparison with Similar Compounds
- S-(Trifluoromethyl)thianthrenium triflate
- 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate
- 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one
Uniqueness: Compared to similar compounds, S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is unique due to its high reactivity and selectivity in trifluoromethylation reactions . Its ability to introduce trifluoromethyl groups under mild conditions makes it a valuable reagent in both academic and industrial settings .
Properties
Molecular Formula |
C14H8F6O3S2 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
trifluoromethanesulfonic acid;1-(trifluoromethyl)dibenzothiophene |
InChI |
InChI=1S/C13H7F3S.CHF3O3S/c14-13(15,16)9-5-3-7-11-12(9)8-4-1-2-6-10(8)17-11;2-1(3,4)8(5,6)7/h1-7H;(H,5,6,7) |
InChI Key |
JPFRZOQKRGLTAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















